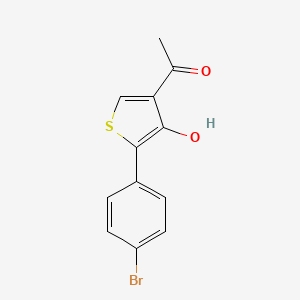![molecular formula C10H15N3O3 B8704815 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine](/img/structure/B8704815.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a methoxy group linked to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a pyrimidine derivative under specific conditions. The reaction may require the use of a base such as potassium tert-butoxide to facilitate the formation of the methoxy linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the dioxolane moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and dioxolane-containing molecules. Examples are:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
What sets 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine apart is its unique combination of a pyrimidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-12-4-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12,13) |
InChI 键 |
XDPCTCHIKHASBX-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=NC=CC(=N2)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

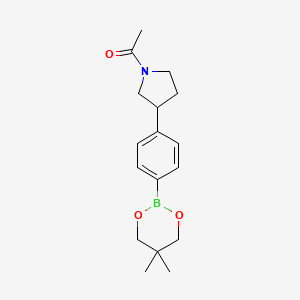
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B8704742.png)
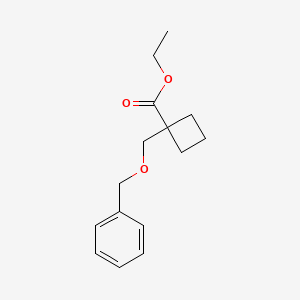

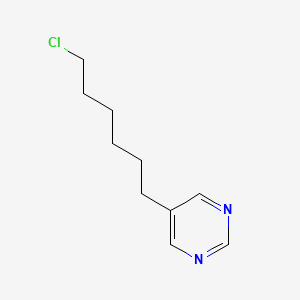
![7-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8704774.png)
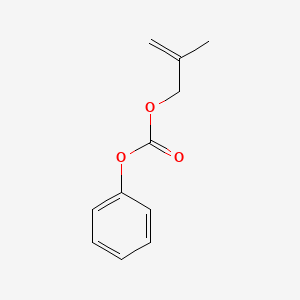
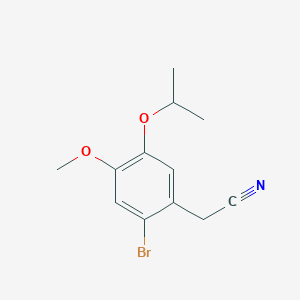
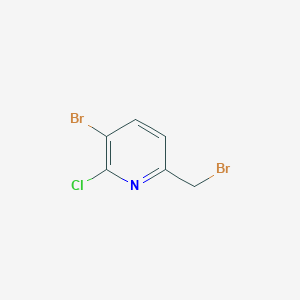
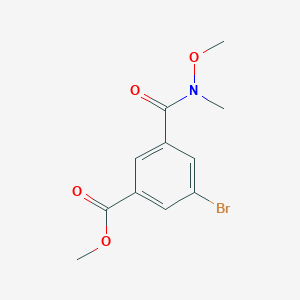

![Pyrido[3,4-d]pyrimidin-4-yl-hydrazine](/img/structure/B8704807.png)

